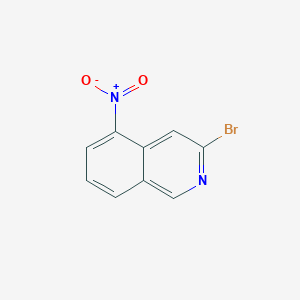![molecular formula C19H17BrN2O4S B12452805 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B12452805.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(4-methylphenyl)sulfonyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-(4-METHYLBENZENESULFONYL)ACETOHYDRAZIDE is a complex organic compound that features a bromonaphthalene moiety linked to an acetohydrazide group through an ether bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-(4-METHYLBENZENESULFONYL)ACETOHYDRAZIDE typically involves multiple steps:
Bromination of Naphthalene: Naphthalene is brominated to produce 1-bromonaphthalene.
Formation of 1-Bromonaphthalen-2-yloxy Acetohydrazide: This intermediate is synthesized by reacting 1-bromonaphthalene with acetohydrazide under basic conditions.
Sulfonylation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-(4-METHYLBENZENESULFONYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetohydrazide group can be hydrolyzed to yield the corresponding acid and hydrazine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding acid and hydrazine.
科学研究应用
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-(4-METHYLBENZENESULFONYL)ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-(4-METHYLBENZENESULFONYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, while the sulfonyl and hydrazide groups can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE: Lacks the sulfonyl group, making it less versatile in forming interactions.
1-[(6-BROMONAPHTHALEN-2-YL)OXY]PROPAN-2-ONE: Different functional groups leading to different reactivity and applications.
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-1-(MORPHOLIN-4-YL)ETHANONE:
Uniqueness
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-(4-METHYLBENZENESULFONYL)ACETOHYDRAZIDE is unique due to the presence of both the bromonaphthalene and sulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C19H17BrN2O4S |
|---|---|
分子量 |
449.3 g/mol |
IUPAC 名称 |
2-(1-bromonaphthalen-2-yl)oxy-N'-(4-methylphenyl)sulfonylacetohydrazide |
InChI |
InChI=1S/C19H17BrN2O4S/c1-13-6-9-15(10-7-13)27(24,25)22-21-18(23)12-26-17-11-8-14-4-2-3-5-16(14)19(17)20/h2-11,22H,12H2,1H3,(H,21,23) |
InChI 键 |
UMSCOOWIYHPXMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)


![2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B12452744.png)


![N-(3-Acetylphenyl)-2-{3-[(3-acetylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12452766.png)
![8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12452767.png)
methanone](/img/structure/B12452780.png)
![Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B12452784.png)
![2-amino-4-(3-iodophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12452785.png)
![2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine](/img/structure/B12452787.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12452790.png)
